1-[[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(4-chlorophenyl)thiourea
Overview
Description
1-[[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(4-chlorophenyl)thiourea is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, and a thiourea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(4-chlorophenyl)thiourea typically involves the condensation of 2-aminothiophenol with aromatic aldehydes in the presence of an ionic liquid, such as 1-pentyl-3-methylimidazolium bromide. This reaction is often conducted under microwave irradiation to accelerate the process and improve yields .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(4-chlorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1-[[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(4-chlorophenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anticonvulsant and neuroprotective agent.
Medicine: Explored for its potential therapeutic effects in treating epilepsy and other neurological disorders.
Mechanism of Action
The mechanism of action of 1-[[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(4-chlorophenyl)thiourea involves its interaction with molecular targets such as GABA (A) receptors and sodium channels. The compound’s structure allows it to bind to these targets, modulating their activity and exerting anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Substituted)hydrazinyl]-1,3-benzothiazole
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide
Uniqueness
1-[[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(4-chlorophenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole moiety is known for its stability and ability to participate in various chemical reactions, while the thiourea linkage provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(4-chlorophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS3/c17-10-5-7-11(8-6-10)18-15(23)21-20-14(22)9-24-16-19-12-3-1-2-4-13(12)25-16/h1-8H,9H2,(H,20,22)(H2,18,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWNPLVBZWDCIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NNC(=S)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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